methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate
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Overview
Description
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a methyl ester group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate typically involves multiple steps:
Acylation: The acylation step involves the reaction of the nitrated compound with 3,5-dimethylphenylacetyl chloride in the presence of a base like pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or thiol compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and acetylamino groups may also play roles in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylphenyl 2-thiophenecarboxylate
- 4-Chloro-3,5-dimethylphenol
- 3,5-Diamino-4-chlorobenzoic acid isobutyl ester
Uniqueness
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17ClN2O5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-nitrobenzoate |
InChI |
InChI=1S/C18H17ClN2O5/c1-10-4-11(2)6-12(5-10)7-17(22)20-15-9-14(19)16(21(24)25)8-13(15)18(23)26-3/h4-6,8-9H,7H2,1-3H3,(H,20,22) |
InChI Key |
SMMRLBSHMQQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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